N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Group: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Dihydroindole derivatives
Substitution: Halogenated, nitrated, or other substituted indole derivatives
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]thiophene-2-sulfonamide: Similar structure but without the methyl group at the 5-position.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position of the indole ring, which may influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H16N2O2S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-4-5-14-13(9-11)12(10-16-14)6-7-17-21(18,19)15-3-2-8-20-15/h2-5,8-10,16-17H,6-7H2,1H3 |
InChI Key |
AGCQOWUBFPYTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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